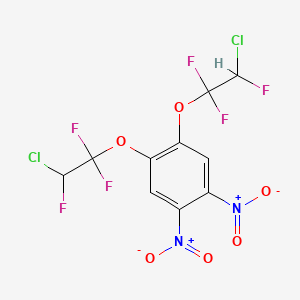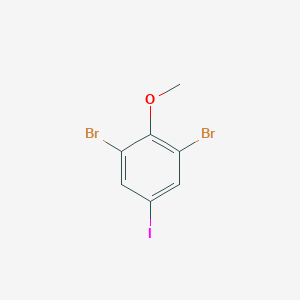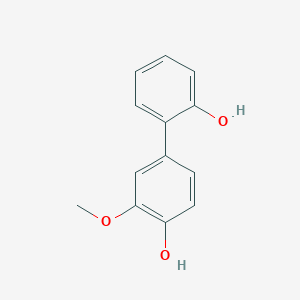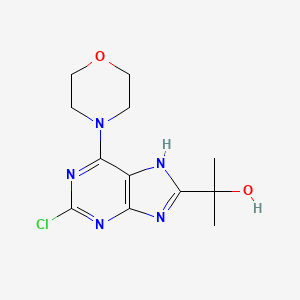
2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol” is a chemical with the CAS Number: 1198171-62-8 . It has a molecular weight of 297.74 and its molecular formula is C12H16ClN5O2 . The compound is typically found in a white to yellow solid form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H16ClN5O2/c1-12(2,19)10-14-7-8(15-10)16-11(13)17-9(7)18-3-5-20-6-4-18/h19H,3-6H2,1-2H3,(H,14,15,16,17) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a predicted density of 1.456±0.06 g/cm3 . Its pKa value is predicted to be 10.33±0.10 .Applications De Recherche Scientifique
Gene Function Inhibition
Morpholino oligos, which share structural similarities with 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol, have been extensively utilized in gene function inhibition studies across a variety of model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. These studies have highlighted the utility of morpholinos in providing a rapid and relatively simple method for dissecting gene function, particularly for targeting maternal and zygotic genes, thereby contributing to our understanding of developmental biology and gene expression regulation (Heasman, 2002).
Pharmacological Interest
Research on compounds containing the morpholine ring, akin to this compound, has unveiled a broad spectrum of pharmacological activities. These compounds have been identified for their significant roles in medicinal chemistry due to their diverse pharmacological profiles, which include potential therapeutic applications across various disease states. The exploration of morpholine derivatives has led to insights into novel chemical entities that can serve as leads for drug development, emphasizing the importance of this moiety in the discovery of new therapeutic agents (Asif & Imran, 2019).
Environmental Sorption and Degradation
The structural components similar to this compound have been studied in the context of environmental science, particularly concerning the sorption and degradation behaviors of related compounds. Studies on the sorption of phenoxy herbicides to soil and organic matter have provided insights into the environmental fate of such compounds, which is crucial for understanding their persistence and mobility in the environment. These findings are vital for assessing the environmental impact of agricultural chemicals and for informing the development of more sustainable pest management practices (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity Analysis
Compounds structurally related to this compound have also been studied for their antioxidant properties. Research into the analytical methods used in determining antioxidant activity has shed light on the potential of such compounds in contributing to oxidative stress mitigation. Understanding the antioxidant capacity of these compounds is critical for exploring their applications in food engineering, medicine, and pharmacy, where oxidative stress plays a key role in the pathogenesis of various diseases (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol are lipid kinases, including p110 alpha and other isoforms of PI3K . These kinases play a crucial role in cellular processes such as cell growth and survival, and they are often implicated in cancer when dysregulated .
Mode of Action
This inhibition likely occurs through the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus disrupting the signaling pathways it is involved in .
Biochemical Pathways
The compound’s inhibition of lipid kinases impacts several biochemical pathways. Most notably, it disrupts the PI3K/AKT/mTOR pathway, which is critical for cell growth, proliferation, and survival . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis, particularly in cancer cells where this pathway is often overactive .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of lipid kinases and the subsequent disruption of the PI3K/AKT/mTOR pathway . This can lead to reduced cell growth and proliferation, as well as the induction of apoptosis . These effects could be particularly beneficial in the treatment of cancers where the PI3K/AKT/mTOR pathway is dysregulated .
Propriétés
IUPAC Name |
2-(2-chloro-6-morpholin-4-yl-7H-purin-8-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c1-12(2,19)10-14-7-8(15-10)16-11(13)17-9(7)18-3-5-20-6-4-18/h19H,3-6H2,1-2H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRZYZYMRVTUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C(=NC(=N2)Cl)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)
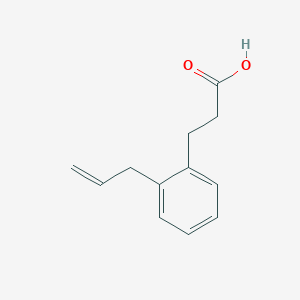
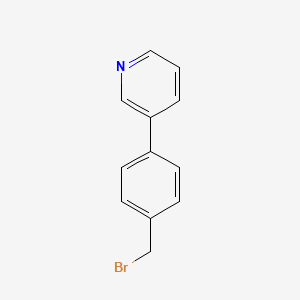
![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)

![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)


